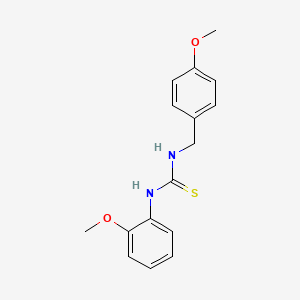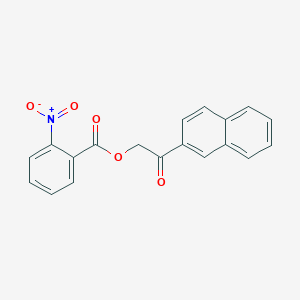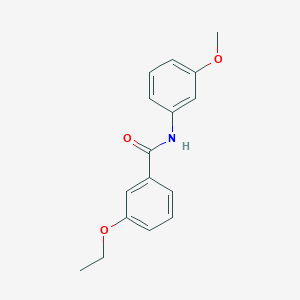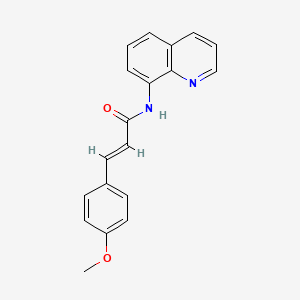
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea, also known as MBMT, is a synthetic compound that has been widely studied for its potential therapeutic properties. MBMT belongs to the class of thiourea derivatives, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and antimicrobial effects.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea may act by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. This could lead to the suppression of tumor growth and the inhibition of viral replication.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess antiviral and antimicrobial properties. Furthermore, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied, which means that there is a wealth of information available on its chemical and biological properties. However, one limitation of using N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is that it can be toxic at high concentrations. Therefore, careful dosing and safety precautions must be taken when working with N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea. One area of interest is the development of more potent and selective derivatives of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea that could be used as therapeutic agents. Another area of interest is the investigation of the mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea and its derivatives. Furthermore, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in combination with other drugs for the treatment of cancer and other diseases should be explored. Finally, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea as a diagnostic or imaging agent should be investigated.
Métodos De Síntesis
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by reacting 4-methoxybenzyl isothiocyanate with 2-methoxyaniline in the presence of a base such as potassium carbonate. The reaction yields N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea as a white crystalline solid with a melting point of 158-160°C.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor, antiviral, and antimicrobial effects. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-13-9-7-12(8-10-13)11-17-16(21)18-14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFSQPXVLDBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(2-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)

![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)

